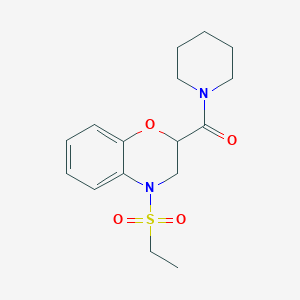![molecular formula C19H17F5N2O B4627960 2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)
2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the strategic introduction of functional groups to a core benzamide structure, which may be modified further through reactions like N-alkylation. For example, the synthesis of carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide is described through an aryllithium reaction with 14CO2, showcasing a method that could be adapted for synthesizing complex piperidine-benzamide compounds (Gawell, 2003).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or computational modeling to elucidate the arrangement of atoms within a compound. For instance, the crystal structure of a cocrystal involving benzamide and pentafluorobenzoic acid revealed centrosymmetric hexameric supermolecules, hinting at the complex intermolecular interactions possible in fluorinated benzamide compounds (Jankowski, Gdaniec, & Połoński, 2006).
Chemical Reactions and Properties
Chemical reactions involving pentafluorobenzamide derivatives can include nucleophilic substitution, where the fluorine atoms' electron-withdrawing nature significantly impacts reactivity. The formation of N-halogeno compounds via direct fluorination showcases the chemical versatility and reactivity of such fluorinated compounds (Banks & Khazaei, 1990).
Applications De Recherche Scientifique
Antiarrhythmic Activity
Research has explored benzamides characterized by one or more 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain for their oral antiarrhythmic activity. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showed significant potency, indicating the potential of fluorinated benzamides in developing antiarrhythmic drugs. The study led to the clinical trial of flecainide acetate, highlighting the role of these compounds in treating arrhythmias (Banitt et al., 1977).
Crystal Structure Analysis
The crystal structure of benzamide and pentafluorobenzoic acid cocrystals has been analyzed to understand the intermolecular interactions and structural configuration of fluorinated compounds. This research provides insights into the design of new materials and drugs by leveraging the unique properties of fluorinated benzamides (Jankowski et al., 2006).
Glycosylation Stereoselectivity
Fluorinated S-phenyl thiorhamnopyranosides have been synthesized to study the effect of fluorine substituents on glycosylation stereoselectivity. This research elucidates how fluorine atoms influence the outcome of glycosylation reactions, which is critical for the synthesis of complex carbohydrates and glycoconjugates (Crich & Vinogradova, 2007).
Antineoplastic Activity
The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. This research highlights the role of fluorinated benzamides in the development of cancer therapeutics by understanding their metabolic pathways and identifying main metabolites (Gong et al., 2010).
Microwave-Assisted Synthesis
Research on microwave-assisted synthesis under solvent-free conditions has focused on creating environmentally benign catalysts for synthesizing new benzamide derivatives. This approach emphasizes the significance of fluorinated benzamides in green chemistry and their potential in developing new pharmaceuticals with antibacterial and antifungal properties (Ighilahriz-Boubchir et al., 2017).
Propriétés
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)25-12-6-4-11(5-7-12)10-26-8-2-1-3-9-26/h4-7H,1-3,8-10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJHDJKAEBIOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentafluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)

methanone](/img/structure/B4627906.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)
![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)
![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)
